molecular formula C11H15IN2S B14577118 1-Methyl-2-(methylsulfanyl)-3-phenyl-2,3-dihydro-1H-imidazol-1-ium iodide CAS No. 61640-40-2

1-Methyl-2-(methylsulfanyl)-3-phenyl-2,3-dihydro-1H-imidazol-1-ium iodide

Cat. No.: B14577118
CAS No.: 61640-40-2
M. Wt: 334.22 g/mol
InChI Key: OEQSIWRUDKWPPV-UHFFFAOYSA-N
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Description

1-Methyl-2-(methylsulfanyl)-3-phenyl-2,3-dihydro-1H-imidazol-1-ium iodide is a heterocyclic organic compound It features an imidazole ring substituted with a methyl group, a methylsulfanyl group, and a phenyl group The iodide ion serves as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-(methylsulfanyl)-3-phenyl-2,3-dihydro-1H-imidazol-1-ium iodide typically involves the alkylation of 2-methylthioimidazole with a phenylmethyl halide in the presence of a base. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide under reflux conditions. The resulting product is then treated with an iodide source, such as sodium iodide, to form the desired iodide salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-(methylsulfanyl)-3-phenyl-2,3-dihydro-1H-imidazol-1-ium iodide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

    Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives using reducing agents like sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2), solvents like dichloromethane.

    Reduction: Sodium borohydride, ethanol as solvent.

Major Products:

    Oxidation: Sulfoxide or sulfone derivatives.

    Substitution: Nitro or halogenated phenyl derivatives.

    Reduction: Dihydroimidazole derivatives.

Scientific Research Applications

1-Methyl-2-(methylsulfanyl)-3-phenyl-2,3-dihydro-1H-imidazol-1-ium iodide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an antithyroid agent.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(methylsulfanyl)-3-phenyl-2,3-dihydro-1H-imidazol-1-ium iodide involves its interaction with molecular targets such as enzymes or receptors. The compound’s imidazole ring can bind to active sites of enzymes, inhibiting their activity. The methylsulfanyl group may also interact with thiol groups in proteins, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

    1-Methyl-2-(methylsulfanyl)-1H-imidazole: Shares the imidazole core and methylsulfanyl group but lacks the phenyl group.

    1-Methyl-2-phenyl-1H-imidazole: Contains the imidazole core and phenyl group but lacks the methylsulfanyl group.

    2-Methylthioimidazole: Contains the imidazole core and methylsulfanyl group but lacks the phenyl group.

Uniqueness: 1-Methyl-2-(methylsulfanyl)-3-phenyl-2,3-dihydro-1H-imidazol-1-ium iodide is unique due to the presence of both the methylsulfanyl and phenyl groups on the imidazole ring

Properties

CAS No.

61640-40-2

Molecular Formula

C11H15IN2S

Molecular Weight

334.22 g/mol

IUPAC Name

1-methyl-2-methylsulfanyl-3-phenyl-1,2-dihydroimidazol-1-ium;iodide

InChI

InChI=1S/C11H14N2S.HI/c1-12-8-9-13(11(12)14-2)10-6-4-3-5-7-10;/h3-9,11H,1-2H3;1H

InChI Key

OEQSIWRUDKWPPV-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1C=CN(C1SC)C2=CC=CC=C2.[I-]

Origin of Product

United States

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